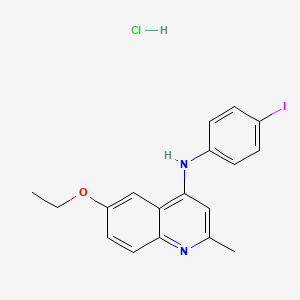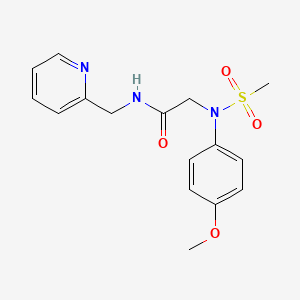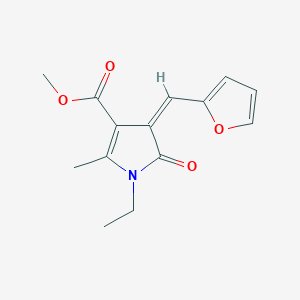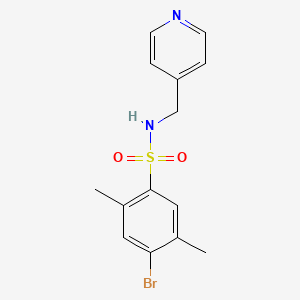
6-ethoxy-N-(4-iodophenyl)-2-methyl-4-quinolinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethoxy-N-(4-iodophenyl)-2-methyl-4-quinolinamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IQ-1 and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of IQ-1 involves the inhibition of the Wnt signaling pathway. This pathway plays a key role in the regulation of cell growth and differentiation, and dysregulation of this pathway has been implicated in the development of cancer and other diseases. By inhibiting this pathway, IQ-1 can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and the immune system, IQ-1 has also been shown to have a range of other biochemical and physiological effects. Studies have shown that IQ-1 can modulate the activity of various enzymes and receptors, including the P-glycoprotein transporter and the serotonin transporter. IQ-1 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of IQ-1 for lab experiments is its high purity and stability. This makes it suitable for use in a range of assays and experiments. However, one limitation of IQ-1 is its relatively high cost, which may limit its use in larger-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on IQ-1. One area of interest is the development of new cancer treatments based on IQ-1 and other Wnt pathway inhibitors. Another area of research is the potential use of IQ-1 in the treatment of autoimmune and inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of IQ-1 and its potential applications in scientific research.
Synthesemethoden
The synthesis of IQ-1 involves the reaction of 4-iodoaniline with 2-methyl-4-quinolone in the presence of a palladium catalyst. The resulting product is then reacted with ethyl bromoacetate to form the ethyl ester derivative, which is then hydrolyzed to produce IQ-1 hydrochloride. The synthesis of IQ-1 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
IQ-1 has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. IQ-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes IQ-1 a potential candidate for the development of new cancer treatments.
In addition to its potential cancer-fighting properties, IQ-1 has also been studied for its effects on the immune system. Studies have shown that IQ-1 can modulate the activity of immune cells, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
6-ethoxy-N-(4-iodophenyl)-2-methylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O.ClH/c1-3-22-15-8-9-17-16(11-15)18(10-12(2)20-17)21-14-6-4-13(19)5-7-14;/h4-11H,3H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEHRYBZHHYXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4981722.png)

![3,4,5-trimethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4981736.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4981744.png)
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B4981749.png)

![3-[(4-ethoxyphenyl)amino]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4981765.png)
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4981768.png)

![3-(2-chlorophenyl)-N-isopropyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4981773.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4981776.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4981797.png)

